6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS No.: 1040637-69-1
Cat. No.: VC11938646
Molecular Formula: C22H19ClF2N4O2
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040637-69-1 |
|---|---|
| Molecular Formula | C22H19ClF2N4O2 |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]pyridazin-3-one |
| Standard InChI | InChI=1S/C22H19ClF2N4O2/c23-18-13-17(5-6-19(18)25)27-9-11-28(12-10-27)22(31)20-7-8-21(30)29(26-20)14-15-1-3-16(24)4-2-15/h1-8,13H,9-12,14H2 |
| Standard InChI Key | LGASRKCGRGJUHC-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=NN(C(=O)C=C3)CC4=CC=C(C=C4)F |
Introduction
6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a complex organic compound featuring a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a pyridazinone moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activity, particularly as an antagonist for specific receptors. Its structural complexity allows for interactions with various biological targets, which may lead to therapeutic applications in treating neurological disorders and other diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like palladium on carbon may be used for hydrogenation processes. Industrial production might utilize automated reactors and continuous flow systems to enhance efficiency.
Biological Activity and Potential Applications
This compound exhibits potential biological activity, particularly as an antagonist for specific receptors. Its structural features suggest interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders and other diseases. The combination of functional groups and structural motifs enhances its biological activity profile compared to similar compounds.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one. Notable examples include:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 1-Bis(4-fluorophenyl)methyl piperazine | 27469-60-9 | Contains piperazine linked to fluorinated phenyl groups; used in calcium antagonists. |
| 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(oxan-4-yl)pyrimidine | 2415491-49-3 | Similar piperazine structure with additional oxane substituent; potential pharmaceutical applications. |
| 3-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | 1351610-70-2 | Features a pyrazole moiety; indicates diverse biological activity potential. |
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